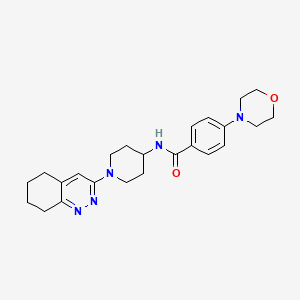
4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide is a compound that has garnered attention due to its potential therapeutic applications. This article examines its biological activity, highlighting key research findings, mechanisms of action, and case studies that illustrate its efficacy.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a morpholine ring and a tetrahydrocinnoline moiety, which are crucial for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of specific receptor tyrosine kinases (RTKs). These kinases play a pivotal role in cell signaling pathways that regulate cell proliferation and survival.
Key Mechanisms:
- Inhibition of EGF Receptor Tyrosine Kinase : The compound has shown potential in inhibiting the epidermal growth factor (EGF) receptor pathway, which is often implicated in cancer progression .
- Impact on Cell Proliferation : In vitro studies have demonstrated that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity Data
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines :
- Objective : To assess the antiproliferative effects on human epidermoid carcinoma cells (A431).
- Findings : Treatment with the compound resulted in a 70% decrease in cell viability compared to control groups over 48 hours.
- : The compound effectively inhibits the growth of A431 cells through EGF receptor inhibition .
-
In Vivo Model :
- Objective : To evaluate the therapeutic potential in a xenograft model using human ovarian carcinoma SKOV-3 cells.
- Findings : Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls.
- : The results support further investigation into its use as an anticancer agent .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound have not been extensively characterized; however, preliminary studies suggest moderate bioavailability and a favorable safety profile in animal models. Toxicity assessments indicate no significant adverse effects at therapeutic doses.
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c30-24(18-5-7-21(8-6-18)28-13-15-31-16-14-28)25-20-9-11-29(12-10-20)23-17-19-3-1-2-4-22(19)26-27-23/h5-8,17,20H,1-4,9-16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVUGPNGKILEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













